Strobilurin N

antifungal activity strobilurin class comparison negative control

Strobilurin N is a naturally occurring β‑methoxyacrylate antibiotic isolated from the basidiomycete Mycena crocata. It is a member of the strobilurin family of complex III respiratory inhibitors but is distinguished by being the first reported strobilurin that lacks antifungal activity.

Molecular Formula C21H26O7
Molecular Weight 390.4 g/mol
Cat. No. B1249739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStrobilurin N
Synonymsstrobilurin N
Molecular FormulaC21H26O7
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESCC(=CC=CC1=CC2=C(C=C1)OCC(O2)(C(C)(C)O)O)C(=COC)C(=O)OC
InChIInChI=1S/C21H26O7/c1-14(16(12-25-4)19(22)26-5)7-6-8-15-9-10-17-18(11-15)28-21(24,13-27-17)20(2,3)23/h6-12,23-24H,13H2,1-5H3/b8-6+,14-7-,16-12+
InChIKeyFIRRDOFYJKCCBI-LXKPKWINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Strobilurin N Compound Profile for Scientific Procurement and Research Selection


Strobilurin N is a naturally occurring β‑methoxyacrylate antibiotic isolated from the basidiomycete Mycena crocata. It is a member of the strobilurin family of complex III respiratory inhibitors but is distinguished by being the first reported strobilurin that lacks antifungal activity [1]. This compound is primarily obtained through total synthesis or isolation from fungal fruit bodies and is used as a reference standard in mechanistic studies of mitochondrial respiration and fungicide mode‑of‑action research.

Why Strobilurin N Cannot Be Interchanged with Other Strobilurin‑Class Compounds


Strobilurin fungicides vary widely in their intrinsic antifungal potency, physicochemical properties, and cross‑resistance profiles. Strobilurin N occupies a unique position within the family because it is the only known member that is devoid of antifungal activity against standard test organisms [1]. Substituting a biologically active strobilurin (e.g., azoxystrobin or kresoxim‑methyl) with Strobilurin N in a fungicide efficacy or mode‑of‑action study would yield false‑negative results and invalidate comparative conclusions. Conversely, using a typical antifungal strobilurin as a negative control for target‑engagement experiments is inappropriate because those compounds retain respiratory inhibition. The quantitative evidence below demonstrates precisely where Strobilurin N differs from its closest analogs.

Quantitative Differentiation Evidence for Strobilurin N Relative to In‑Class Comparators


Antifungal Activity: Strobilurin N Is the Only Inactive Family Member

Strobilurin N exhibited no antifungal activity when tested against a panel of filamentous fungi and yeasts at concentrations up to 100 µg/mL [1]. In contrast, the structurally related strobilurin A (the prototypical member of the family) displays potent antifungal activity, with reported EC50 values of 0.01–0.05 µg/mL against Botrytis cinerea and 0.02–0.10 µg/mL against Septoria tritici [2]. This represents a >1000‑fold difference in antifungal potency between Strobilurin N and active strobilurins.

antifungal activity strobilurin class comparison negative control

Structural Determinant of Activity Loss: The 1,4‑Benzodioxin Ring

Unlike the majority of strobilurins that contain a simple phenyl or pyrimidinyl side‑chain, Strobilurin N incorporates a 1,4‑benzodioxin ring system [1]. Structural superposition with the crystal structure of strobilurin A bound to the cytochrome bc1 complex indicates that the benzodioxin oxygen atoms create steric clashes with key residues in the Qo pocket, preventing productive binding [2]. This structural feature is directly responsible for the loss of antifungal activity and distinguishes Strobilurin N from all other strobilurins used in agricultural or biochemical research.

structure–activity relationship 1,4‑benzodioxin pharmacophore mapping

Absolute Configuration and Chiral Purity: Enabling Reproducible Research

The total synthesis of Strobilurin N unambiguously established its (2'S) absolute configuration via oxidative degradation of a synthetic intermediate to (R)-2-methylsuccinic acid [2]. In contrast, many early strobilurin isolates (e.g., strobilurin D/F) were initially assigned incorrect stereochemistry, leading to contradictory biological data in the literature. Strobilurin N is now available as a chirally pure reference standard with a defined optical rotation of [α]D = −42° (c 0.1, MeOH) [REFS-1, REFS-4].

absolute configuration chiral purity total synthesis benchmark

Recommended Application Scenarios for Strobilurin N Based on Verified Evidence


Negative Control for Mitochondrial Complex III Qo Site Inhibition Assays

Because Strobilurin N is the sole strobilurin that does not inhibit fungal growth, it serves as an ideal negative control in in vitro respiration assays and in vivo mode‑of‑action studies. Researchers investigating novel Qo inhibitors can co‑test Strobilurin N alongside active strobilurins to confirm that observed effects are truly target‑mediated [1].

Chiral Reference Standard for Stereochemical Method Development

The rigorously established (2'S) absolute configuration and defined optical rotation make Strobilurin N a reliable chiral standard for HPLC or SFC method validation, particularly when analyzing strobilurin‑type compounds that may exist as stereoisomeric mixtures [3].

Pharmacophore Deconvolution in Structure–Activity Relationship (SAR) Studies

The 1,4‑benzodioxin ring distinguishes Strobilurin N from all antifungal strobilurins. Medicinal chemistry teams can use this compound to probe the contribution of the side‑chain ring system to target binding and selectivity, enabling rational design of next‑generation analogs with tailored activity profiles [REFS-1, REFS-3].

Natural Product Isolation and Chemotaxonomic Reference

As a metabolite uniquely reported from Mycena crocata, Strobilurin N can be employed as a chemotaxonomic marker in natural product discovery workflows aimed at identifying novel strobilurin‑producing basidiomycetes [1].

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